molecular formula C18H17FN4O3S B2451959 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1172350-87-6

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2451959
M. Wt: 388.42
InChI Key: VHXJZHYTNYBTBX-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinylsulfonyl group, a piperidinyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom, is likely to be a key feature of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is generally considered to be stable and unreactive, while the sulfonyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with a 1,3,4-oxadiazole structure, including derivatives similar to 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their biological activities. These compounds are synthesized through a series of steps involving organic acids, esters, hydrazides, and thiols, and are characterized using modern spectroscopic techniques. Biological screening of these compounds has shown notable activities against enzymes like butyrylcholinesterase (BChE), and molecular docking studies have been conducted to determine their binding affinity and orientation in protein active sites (Khalid et al., 2016).

Antibacterial Properties

Research on N-substituted derivatives of similar 1,3,4-oxadiazole compounds has demonstrated their antimicrobial properties. These compounds, synthesized through multiple steps, have been screened against various bacterial strains, including both Gram-negative and Gram-positive bacteria, and have exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Anticancer Potential

Amine derivatives of 1,3,4-oxadiazole compounds, related to the structure , have been synthesized and screened for their anticancer activity against various human cancer cell lines. These compounds, characterized through spectroscopic methods, have shown cytotoxic effects against specific cell lines, with certain compounds demonstrating particularly high cytotoxicity (Vinayak et al., 2017).

Herbicidal Activity

Research on oxadiazole compounds with similar structures has also explored their potential as herbicides. These compounds have shown moderate to high herbicidal activity against various weeds at certain concentrations, indicating their utility in agricultural applications (Tajik & Dadras, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would likely depend on its intended use and observed biological activity. Potential areas of interest could include further exploration of its synthesis, investigation of its mechanism of action, and assessment of its safety profile .

properties

IUPAC Name

2-(4-fluorophenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-15-5-3-13(4-6-15)17-21-22-18(26-17)14-7-10-23(11-8-14)27(24,25)16-2-1-9-20-12-16/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXJZHYTNYBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

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